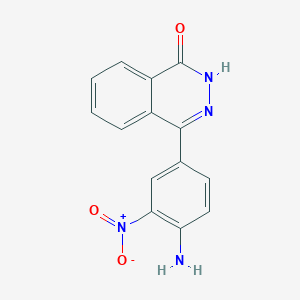

1-(2,4-Dinitrophenyl)-4-methylpiperazine

概要

説明

The compound “1-(2,4-Dinitrophenyl)-4-methylpiperazine” likely belongs to a class of compounds known as dinitrophenyl compounds. These compounds are characterized by the presence of a phenyl ring substituted with nitro groups at the 2- and 4- positions .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized through various methods. For instance, 1-(2,4-Dinitrophenyl)-[4,4’-bipyridin]-1-ium chloride was synthesized by dissolving it in ethanol with a large excess of dimethyl 5-aminoisophthalate and heating the mixture to reflux .科学的研究の応用

Derivatization Agent in Chemical Analysis

1-(2,4-Dinitrophenyl)-4-methylpiperazine has been explored as a derivatization agent in chemical analyses. Xu Men (2015) synthesized 1-(5-Hydrazinyl-2,4-dinitrophenyl)-4-methylpiperazine (Hy-PPZ), confirming its structure using various spectroscopic methods. Hy-PPZ can react with other compounds under specific conditions, showing potential for application in high-performance liquid chromatography (HPLC) analyses (Xu Men, 2015).

Chiral Derivatization for Ultrasensitive Detection

A derivative of this compound was used for enantioseparation and ultrasensitive detection of chiral amines. Jin et al. (2020) demonstrated the application of this derivative, Pro-PPZ, for detecting chiral amines in saliva using HPLC-MS/MS, indicating its potential in detailed metabolite analysis (Jin et al., 2020).

Polymer Synthesis and Characterization

This compound has also been used in the synthesis and characterization of various polymers. Yamaguchi et al. (2011) explored its role in forming ionic polymers with expanded π-conjugation systems derived from piperazinium rings, which demonstrated dynamic conformational changes (Yamaguchi et al., 2011).

Eco-Friendly Synthesis of Ionic Polymers

In 2018, Yamaguchi et al. again investigated the eco-friendly synthesis of ionic polymers involving this compound, focusing on their chemical properties and reactivity. This research contributes to the development of environmentally friendly synthetic methods in polymer chemistry (Yamaguchi et al., 2018).

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of 1-(2,4-Dinitrophenyl)-4-methylpiperazine is the mitochondrial oxidative phosphorylation pathway . This compound acts as an oxidative phosphorylation uncoupling agent , disrupting the normal bioenergetics of cells .

Mode of Action

This compound interacts with its targets by causing dose-dependent mitochondrial uncoupling . This results in the rapid loss of ATP as heat, leading to uncontrolled hyperthermia . The compound increases the proton current through pure lipid membranes, similar to other chemical uncouplers .

Biochemical Pathways

The affected biochemical pathway is the oxidative phosphorylation pathway in mitochondria . The compound’s action results in the uncoupling of this pathway, leading to a rapid loss of ATP . This disrupts the normal energy production in cells, affecting various downstream cellular processes.

Pharmacokinetics

The compound exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . These factors impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include a rapid loss of ATP, leading to uncontrolled hyperthermia . This disrupts normal cellular functions and can lead to cell death in case of overdose .

生化学分析

Biochemical Properties

1-(2,4-Dinitrophenyl)-4-methylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with oxidative phosphorylation enzymes, where it acts as an uncoupling agent. This interaction disrupts the normal process of ATP synthesis by allowing protons to re-enter the mitochondrial matrix without generating ATP, leading to increased heat production . Additionally, this compound has been shown to interact with proteins involved in cellular respiration, further affecting energy metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to increase the rate of oxygen consumption in cells by uncoupling oxidative phosphorylation, leading to elevated metabolic rates . This can result in changes in gene expression related to energy metabolism and stress responses. Moreover, this compound can induce apoptosis in certain cell types by disrupting mitochondrial function and triggering the release of pro-apoptotic factors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on mitochondrial membranes, disrupting the proton gradient essential for ATP synthesis . This binding interaction leads to the uncoupling of oxidative phosphorylation, resulting in increased heat production and reduced ATP levels. Additionally, the compound can inhibit or activate various enzymes involved in metabolic pathways, further influencing cellular energy balance . Changes in gene expression are also observed, with upregulation of genes associated with stress responses and downregulation of genes involved in ATP synthesis .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated persistent effects on cellular metabolism, including sustained increases in metabolic rate and prolonged activation of stress response pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic rate and promote weight loss without significant adverse effects . At higher doses, toxic effects such as hyperthermia, organ damage, and even death have been observed . Threshold effects are also noted, with specific dosages required to achieve desired metabolic outcomes without inducing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to energy metabolism. It interacts with enzymes such as ATP synthase and cytochrome c oxidase, disrupting their normal function and leading to altered metabolic flux . The compound also affects metabolite levels, with increased production of reactive oxygen species and changes in the levels of intermediates in the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to bind to plasma proteins, affecting its distribution and bioavailability . It is also transported across cellular membranes via specific transporters, leading to its accumulation in mitochondria where it exerts its primary effects .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it disrupts normal mitochondrial function. The compound’s targeting to mitochondria is facilitated by its chemical structure, which allows it to penetrate mitochondrial membranes . Once inside the mitochondria, it interacts with various components of the electron transport chain, leading to uncoupling of oxidative phosphorylation and altered cellular energy balance .

特性

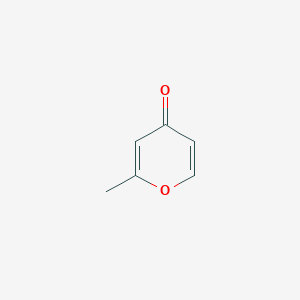

IUPAC Name |

1-(2,4-dinitrophenyl)-4-methylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c1-12-4-6-13(7-5-12)10-3-2-9(14(16)17)8-11(10)15(18)19/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBGUAUODJBFEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389348 | |

| Record name | 1-(2,4-dinitrophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58910-37-5 | |

| Record name | 1-(2,4-dinitrophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 2-[[(2-hydroxyethyl)amino]carbonyl]-](/img/structure/B3054146.png)